molecular formula C12H23NO4 B3177530 (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid CAS No. 1821837-11-9

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

Cat. No.: B3177530
CAS No.: 1821837-11-9
M. Wt: 245.32 g/mol
InChI Key: XVQDXDHZJPGIIN-SECBINFHSA-N
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Description

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, also known as Boc-D-Ahp(2)-OH, is a chiral, Boc-protected amino acid derivative of particular value in medicinal chemistry and peptide research . With the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol, this compound serves as a crucial building block for the synthesis of complex molecules . Its primary application lies in the preparation of non-natural enantiomers of bioactive compounds, such as the cyclic depsipeptide verticilide, where it acts as a key monomer unit . Research has demonstrated that such enantiomers can exhibit potent biological activity, such as the inhibition of the mammalian ryanodine receptor 2 (RyR2), a cardiac calcium channel, positioning them as promising candidates in antiarrhythmic agent development . The tert-butoxycarbonyl (Boc) protecting group effectively shields the amine functionality, allowing for selective reactions at the carboxylic acid group during solid-phase peptide synthesis (SPPS) and other multi-step synthetic sequences. The compound is characterized by a high purity of ≥98% and requires storage in a sealed container under dry conditions at 2-8°C to ensure stability . This product is intended for research and further manufacturing applications only, and is not intended for direct human use.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQDXDHZJPGIIN-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid, often referred to as Boc-Heptanoic acid, is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Boc-Heptanoic acid is synthesized through various chemical routes that typically involve the protection of the amino group using tert-butoxycarbonyl (Boc) groups. The general synthetic strategy includes:

  • Starting Material : Heptanoic acid
  • Protection Reaction : Reaction with Boc anhydride in an organic solvent.
  • Purification : Crystallization or chromatography to obtain the pure compound.

The biological activity of Boc-Heptanoic acid can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The following mechanisms have been identified:

  • Enzyme Inhibition : Boc-Heptanoic acid has shown potential as an inhibitor for specific enzymes involved in amino acid metabolism, which could affect various physiological processes such as protein synthesis and energy metabolism.
  • Receptor Modulation : This compound may interact with receptors in the central nervous system (CNS), influencing neurotransmitter levels and potentially providing therapeutic effects for neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of Boc-Heptanoic acid:

  • In Vitro Studies : Research has demonstrated that Boc-Heptanoic acid can modulate the activity of certain enzymes in vitro, leading to altered metabolic pathways. For example, a study indicated that it inhibits the enzyme GABA aminotransferase, which could enhance GABA levels in the brain, providing a potential therapeutic avenue for anxiety disorders .
  • In Vivo Pharmacokinetics : An animal study evaluated the pharmacokinetic profile of Boc-Heptanoic acid after intratracheal administration. The results indicated significant retention in lung tissue compared to plasma levels, suggesting a targeted delivery mechanism for respiratory therapies .
  • Therapeutic Applications : The compound has been explored for its potential use in treating conditions such as epilepsy and anxiety due to its ability to influence GABAergic signaling pathways .

Data Tables

Below are some key findings from pharmacokinetic studies involving Boc-Heptanoic acid:

StudyAdministration RoutePlasma Concentration (ng/mL)Total Lung Concentration (ng/mL)
Study AIntratracheal<LLOQ137 ± 31 at 3h
Study BIntratracheal<LLOQ20,000 ± 611 at 24h

Note: LLOQ = Lower Limit of Quantification

Structure-Activity Relationship (SAR)

The structure-activity relationship of Boc-Heptanoic acid indicates that modifications to the Boc group or heptanoic chain can significantly alter its biological activity. For instance:

  • Alterations in Chain Length : Variations in the length of the carbon chain have been shown to affect enzyme binding affinity and receptor interaction.
  • Substituent Variations : Different protective groups on the amino functional group can enhance or diminish biological activity.

Comparison with Similar Compounds

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic Acid

  • Structure: Propanoic acid backbone with a 4-iodophenyl substituent.
  • Molecular Formula: C₁₄H₁₇INO₄.
  • Key Features : The iodine atom introduces steric bulk and enhances electron density, favoring interactions in anticancer applications.
  • Applications : Used as a precursor for type D inhibitors (e.g., CW1–CW10) targeting kinase pathways .

3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic Acid

  • Structure : Benzoic acid backbone with a hydroxyl group at position 3.
  • Molecular Formula: C₁₂H₁₅NO₅.
  • Key Features : The hydroxyl group enhances solubility in polar solvents (mp: 150–151°C) and enables hydrogen bonding .
  • Applications : Intermediate in natural product synthesis.
  • Comparison: The aromatic system limits lipid solubility compared to the aliphatic heptanoic acid, reducing membrane permeability but improving aqueous stability .

Aliphatic Analogues with Functional Modifications

(R)-2-((tert-Butoxycarbonyl)amino)hept-6-ynoic Acid

  • Structure: Heptanoic acid backbone with a terminal alkyne at position 4.
  • Molecular Formula: C₁₂H₁₉NO₄.
  • Key Features : The alkyne group enables click chemistry applications (e.g., cycloadditions) for bioconjugation .
  • Applications : Used in Tirzepatide-like lipidated peptides for sustained drug delivery .
  • Comparison: The triple bond introduces rigidity, altering conformational flexibility compared to the fully saturated heptanoic acid chain. This may reduce metabolic stability but enhance site-specific modifications .

Bicyclic and Sterically Hindered Analogues

(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic Acid

  • Structure: Bicyclo[2.2.1]heptane scaffold with Boc-protected amino and carboxylic acid groups.
  • Molecular Formula: C₁₃H₂₁NO₄.
  • Key Features : The bicyclic system imposes severe steric constraints, limiting rotational freedom.
  • Applications : Designed for constrained peptide mimics in protease-resistant therapeutics.
  • Comparison: The rigid scaffold contrasts sharply with the linear heptanoic acid chain, offering resistance to enzymatic degradation but reducing adaptability in membrane interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid?

  • Methodology : The synthesis typically involves coupling a Boc-protected amine to a heptanoic acid backbone. Key steps include:

  • Activation of the carboxylic acid : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDC with DMAP (4-dimethylaminopyridine) to facilitate amide bond formation .
  • Stereochemical control : Chiral resolution via enzymatic methods or asymmetric synthesis ensures the (R)-configuration. For example, chiral auxiliaries like oxazolidinones can enforce stereochemistry during coupling .
  • Deprotection : Remove the Boc group under acidic conditions (e.g., TFA or HCl in dioxane) to yield the free amine intermediate .
    • Data : Typical yields range from 60–80% after purification by flash chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How can the purity and identity of this compound be verified?

  • Analytical Techniques :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% by area). Mobile phase: acetonitrile/water (0.1% TFA) .
  • NMR : Confirm stereochemistry and structure via 1^1H and 13^13C NMR. Key signals include:
  • Boc group: δ 1.4 ppm (singlet, 9H for tert-butyl).
  • α-proton: δ 4.2–4.5 ppm (multiplet, CH-NH-Boc) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+) expected at m/z 284.3 (C13_{13}H25_{25}NO4_4) .

Q. What are the recommended storage conditions for this compound?

  • Stability : Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.
  • Handling : Protect from moisture and light. Solutions in DMF or DMSO should be used immediately to avoid decomposition .

Advanced Research Questions

Q. How does the stereochemistry of the α-carbon influence biological activity in peptide conjugates?

  • Case Study : In analogues like (R)-2-((Boc)amino)-3-(quinolin-7-yl)propanoic acid, the (R)-configuration enhances binding to kinase domains due to optimal spatial alignment of the quinoline moiety. Replacements with (S)-isomers reduce affinity by >50% .
  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses of (R)- vs. (S)-isomers. Validate with SPR (surface plasmon resonance) assays .

Q. How can reaction conditions be optimized for large-scale synthesis without compromising enantiomeric excess?

  • Challenges : Scale-up often leads to racemization at the α-carbon.
  • Solutions :

  • Temperature control : Maintain reactions below 25°C during coupling steps to minimize epimerization .
  • Solvent selection : Use polar aprotic solvents (e.g., THF or DCM) with low water content to stabilize intermediates .
    • Data : Pilot studies show that using DCM with 0.1% Hünig’s base achieves >99% ee at 10 mmol scale .

Q. What strategies resolve contradictions in reported biological activity data for Boc-protected amino acids?

  • Case Example : Discrepancies in cytotoxicity assays (e.g., IC50_{50} values varying by 10-fold) may arise from:

  • Impurity profiles : Trace metals (e.g., Pd from catalytic hydrogenation) can skew results. Use ICP-MS to quantify residual metals .
  • Assay conditions : Varying pH or serum content in cell media alters compound stability. Standardize protocols (e.g., RPMI-1640 with 10% FBS) .
    • Validation : Cross-validate with orthogonal assays (e.g., fluorescence polarization vs. ELISA) .

Methodological Considerations

Q. How to design experiments analyzing the metabolic stability of (R)-2-((Boc)amino)heptanoic acid derivatives?

  • In vitro Models :

  • Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS over 60 minutes. Half-life (t1/2_{1/2}) <30 min indicates poor metabolic stability .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Q. What computational tools predict the solubility and permeability of this compound?

  • Software :

  • Schrödinger’s QikProp : Predicts logP (2.1 ± 0.3) and aqueous solubility (–3.2 logS), indicating moderate permeability .
  • Molecular dynamics (MD) : Simulate membrane penetration using CHARMM force fields. Results correlate with Caco-2 cell assays (Papp_{app} >1 × 106^{-6} cm/s) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid
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(R)-2-((tert-Butoxycarbonyl)amino)heptanoic acid

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